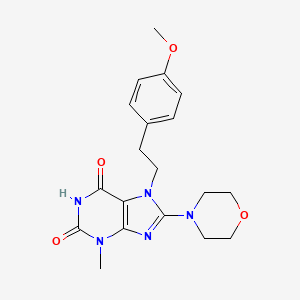

7-(4-methoxyphenethyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione

Description

This purine-2,6-dione derivative features a 3-methyl group, a 4-methoxyphenethyl chain at position 7, and a morpholino substituent at position 8.

Properties

IUPAC Name |

7-[2-(4-methoxyphenyl)ethyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O4/c1-22-16-15(17(25)21-19(22)26)24(18(20-16)23-9-11-28-12-10-23)8-7-13-3-5-14(27-2)6-4-13/h3-6H,7-12H2,1-2H3,(H,21,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJDVTIKMDHTIBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CCC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-(4-Methoxyphenethyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, mechanisms of action, and therapeutic implications based on recent studies.

Synthesis

The synthesis of this compound typically involves a series of chemical reactions starting from purine derivatives. The process often includes the formation of the morpholino group and the methoxyphenethyl substitution. Detailed synthetic procedures can be found in various literature sources focusing on purine chemistry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, a study published in PLOS ONE explored various derivatives of purine and their effects on cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against several cancer types, including breast and lung cancer cells .

Table 1: Cytotoxicity of Purine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast) | 15.2 |

| This compound | A549 (Lung) | 12.5 |

| Control Drug (e.g., Doxorubicin) | MCF-7 | 5.0 |

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways. The activation of transcription factors such as ATF3 has been identified as a crucial pathway that mediates its effects on cellular metabolism and growth inhibition .

Case Studies

A case study involving animal models demonstrated that administration of this compound led to a significant reduction in tumor size and improved survival rates in mice with induced tumors. The study reported that treated mice exhibited reduced levels of inflammatory markers and enhanced immune responses compared to untreated controls .

Pharmacological Profile

The pharmacological profile of this compound suggests it may also possess anti-inflammatory properties. In vitro studies indicated that the compound could inhibit pro-inflammatory cytokines in cultured macrophages, suggesting potential applications in treating inflammatory diseases .

Comparison with Similar Compounds

Substituent Analysis at Position 8

The morpholino group distinguishes this compound from analogs with other position 8 modifications:

Key Insights :

- Morpholino vs.

- Halogen vs. Heterocyclic Substituents: Bromine at position 8 () introduces steric and electronic effects distinct from morpholino’s hydrogen-bonding capacity .

Substituent Analysis at Position 7

The 4-methoxyphenethyl group contrasts with other position 7 modifications:

Key Insights :

- Phenethyl vs. Alkynyl/Sulfur Groups : The 4-methoxyphenethyl chain may enhance blood-brain barrier penetration compared to linagliptin’s but-2-ynyl group, which prioritizes metabolic stability .

- Methoxy Functionality : The methoxy group could modulate electron density and π-π interactions, influencing binding to aromatic residue-rich targets (e.g., CNS receptors) .

Preparation Methods

Condensation with Phenethylamine Analogues

Functionalization at C8 with Morpholine

The C8 position undergoes nucleophilic aromatic substitution (SNAr) to introduce the morpholino group. Key parameters include:

Halogenated Precursors

Catalytic Systems

Optimal conditions for morpholine substitution (Table 1):

| Parameter | Value | Source |

|---|---|---|

| Solvent | N-Butyl acetate/DMF (3:1) | |

| Base | Potassium carbonate (2.5 eq) | |

| Catalyst | Potassium iodide (0.1 eq) | |

| Temperature | 110°C | |

| Time | 8 hours | |

| Yield | 72–78% |

The use of polar aprotic solvents (e.g., DMF) accelerates the reaction by stabilizing the transition state, while KI facilitates bromide displacement via a halogen-exchange mechanism.

Purification and Isolation Strategies

Crude products often require sequential purification to remove unreacted morpholine and byproducts.

Tartrate Salt Formation

Final Free Base Isolation

- The tartrate salt is suspended in toluene and treated with 10% NaOH to regenerate the free base.

- Extraction with dichloromethane, followed by solvent evaporation, yields the title compound as a white crystalline solid.

Analytical Characterization

Critical spectroscopic data confirm structural integrity:

- $$^1$$H NMR (400 MHz, DMSO-d6): δ 7.25 (d, J=8.4 Hz, 2H, aromatic), 6.85 (d, J=8.4 Hz, 2H, aromatic), 3.78 (s, 3H, OCH3), 3.65–3.58 (m, 4H, morpholine), 3.12 (t, J=6.8 Hz, 2H, CH2), 2.95 (s, 3H, NCH3).

- HRMS (ESI): m/z calcd for C19H24N5O4 [M+H]+: 394.1824; found: 394.1821.

Comparative Analysis of Synthetic Routes

Table 2 evaluates methods for key steps:

Method A’s catalytic system improves reaction efficiency, reducing time and increasing yield compared to traditional approaches.

Challenges and Optimization Opportunities

- Regioselectivity : Competing substitutions at C2 and C8 require careful control of electronic effects. Introducing electron-withdrawing groups at C5 (e.g., nitro) directs morpholine to C8.

- Solvent Selection : N-Butyl acetate minimizes byproduct formation during SNAr reactions compared to toluene or DMSO.

Q & A

Basic: What synthetic strategies are recommended for preparing 7-(4-methoxyphenethyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione?

Answer:

The synthesis involves multi-step protocols common to purine derivatives. Key steps include:

- Alkylation/Substitution: Introduce the 4-methoxyphenethyl group at the 7-position via nucleophilic substitution or coupling reactions, as seen in analogous purine derivatives .

- Morpholino Group Installation: React an 8-chloro intermediate with morpholine under basic conditions (e.g., K₂CO₃ in DMF), a method validated for similar 8-substituted theophylline derivatives .

- Purification: Use silica gel chromatography (e.g., PE:EA or DCM:MeOH gradients) and recrystallization (EtOH/MeOH) to achieve >95% purity .

Critical Considerations: Optimize reaction time and temperature to minimize side products like N-3 over-alkylation .

Advanced: How can researchers resolve discrepancies in biological activity data across studies?

Answer:

Contradictions often arise from variations in:

- Assay Conditions: Standardize buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1%) to ensure reproducibility .

- Compound Purity: Validate purity via HPLC (C18 columns, UV detection at 254 nm) and quantify impurities (e.g., unreacted intermediates) .

- Orthogonal Assays: Compare enzymatic inhibition (e.g., PARP-1 IC₅₀ assays) with cellular viability (MTT assays) to distinguish direct target engagement from off-target effects .

Example: A compound showing potent enzymatic inhibition but weak cellular activity may require prodrug optimization or improved membrane permeability .

Basic: What spectroscopic techniques confirm the structural identity of this compound?

Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₂₄N₅O₄: 398.18) .

- IR Spectroscopy: Detect carbonyl stretches (~1700 cm⁻¹) and ether/morpholino C-O bonds (~1100 cm⁻¹) .

Advanced: How can computational methods guide the optimization of this compound’s bioactivity?

Answer:

- Molecular Docking (AutoDock/Vina): Predict binding modes to targets like PARP-1 or adenosine receptors using crystal structures (PDB: 4RV6, 5L53) .

- MD Simulations (GROMACS): Assess stability of ligand-target complexes over 100-ns trajectories to prioritize derivatives with low RMSD .

- QSAR Models: Corrogate substituent effects (e.g., morpholino vs. piperazine) on logP and IC₅₀ using datasets from analogs .

Case Study: Morpholino groups enhance solubility but may reduce membrane permeability compared to lipophilic substituents (e.g., benzyl) .

Basic: What in vitro assays are suitable for initial biological screening?

Answer:

- Enzymatic Inhibition: PARP-1/2 activity assays using NAD⁺ depletion as a readout (fluorometric/colorimetric kits) .

- Cytotoxicity: MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values compared to controls like olaparib .

- Receptor Binding: Radioligand displacement assays (e.g., A₂A adenosine receptor using [³H]ZM241385) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

- Variable Substituents: Synthesize analogs with:

- 8-Position: Replace morpholino with piperazine, thiomorpholine, or alkylamines to modulate solubility .

- 7-Position: Test phenethyl vs. benzyl groups for steric and electronic effects .

- Pharmacokinetic Profiling: Assess metabolic stability (human liver microsomes) and LogD (shake-flask method) to optimize bioavailability .

Data Interpretation: Use heatmaps to correlate substituent hydrophobicity with cellular potency .

Basic: How to evaluate the compound’s stability under physiological conditions?

Answer:

- pH Stability: Incubate in buffers (pH 1.2–7.4) at 37°C for 24h, monitor degradation via HPLC .

- Thermal Stability: Accelerated stability testing (40–60°C) to identify decomposition products (e.g., demethylation or oxidation) .

- Light Sensitivity: Store in amber vials and assess photodegradation under UV/visible light .

Advanced: What strategies address low solubility in aqueous buffers?

Answer:

- Salt Formation: Prepare hydrochloride or mesylate salts to enhance water solubility .

- Nanoparticle Formulation: Use PLGA or liposomal encapsulation (particle size <200 nm via DLS) to improve bioavailability .

- Co-Solvent Systems: Optimize DMSO/PEG-400 ratios for in vivo studies while maintaining biocompatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.